3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide
Description
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O2/c1-27-17-11-13-25(14-12-17)16-7-5-15(6-8-16)24-21(26)10-9-18-19(22)3-2-4-20(18)23/h2-8,17H,9-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMHLYFYSUQGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps:
-
Formation of the Dichlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce two chlorine atoms at the 2 and 6 positions. This can be achieved using reagents like chlorine gas or sulfuryl chloride under controlled conditions.
-
Attachment of the Piperidine Ring: : The next step involves the formation of the piperidine ring, which is then methoxylated. This can be done using piperidine and methanol in the presence of a catalyst such as hydrochloric acid.
-
Coupling Reaction: : The final step is the coupling of the dichlorophenyl intermediate with the methoxypiperidinyl phenyl group. This is typically achieved through an amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparison with Similar Compounds
Propanil (N-(3,4-Dichlorophenyl)Propanamide)
- Structure : Propanamide with 3,4-dichlorophenyl substitution.
- Use : Herbicide targeting acetolactate synthase (ALS) in weeds .
- Comparison : Unlike the target compound’s 2,6-dichlorophenyl group, propanil’s 3,4-dichloro configuration is critical for herbicidal activity. The positional isomerism significantly alters biological targeting, as 2,6-substitution may reduce phytotoxicity but enhance mammalian enzyme interactions .
Iprodione Metabolite Isomer (N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-Dioxo-1-Imidazolidinecarboxamide)
- Structure : Propanamide linked to an imidazolidine-dione ring with 3,5-dichlorophenyl.
- Use : Fungicide metabolite with reduced efficacy compared to parent compounds .
- Comparison : The target compound lacks the imidazolidine-dione moiety, suggesting divergent mechanisms of action. However, both compounds leverage dichlorophenyl groups for hydrophobic interactions in target binding.
Propanamides with Piperidine or Methoxy Modifications
Sandoz 58-035 (3-[Decyldimethylsilyl]-N-[2-(4-Methylphenyl)-1-Phenethyl]Propanamide)
- Structure : Propanamide with a decyldimethylsilyl chain and 4-methylphenyl group.
- Activity : Potent ACAT1 inhibitor (IC50 = 0.3 μM in rats) .
- Comparison : While Sandoz 58-035’s long alkyl chain enhances membrane permeability, the target compound’s methoxypiperidinyl group may improve selectivity for central nervous system targets due to increased hydrogen-bonding capacity.
Compound 9 (2-Amino-3-(1H-Indol-3-Yl)-N-(4-Phenylthiazol-2-Yl)Propanamide)
- Structure : Propanamide with indole and phenylthiazole substituents.
- Activity : Hypothesized kinase or protease inhibition due to aromatic heterocycles .
- Comparison : The target compound’s dichlorophenyl and methoxypiperidinyl groups likely confer distinct target specificity compared to the indole-thiazole system, which is more common in anticancer agents.
Data Table: Key Comparative Parameters
Mechanistic and Pharmacological Insights
- Substituent Effects: 2,6-Dichlorophenyl vs. Methoxypiperidinyl Group: This moiety could improve blood-brain barrier penetration compared to simpler piperidine derivatives, as seen in neuroactive compounds like donepezil .
Biological Activity : While direct data on the target compound’s activity are lacking, structural analogs like Sandoz 58-035 demonstrate that propanamide derivatives are potent enzyme inhibitors. The dichlorophenyl group may enhance target affinity, while the methoxypiperidinyl group could mitigate off-target effects through spatial selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
